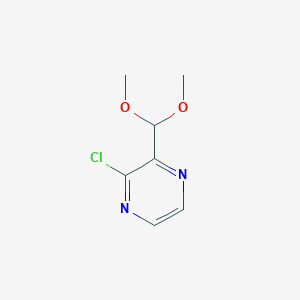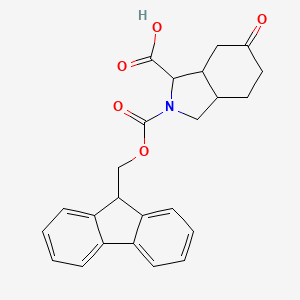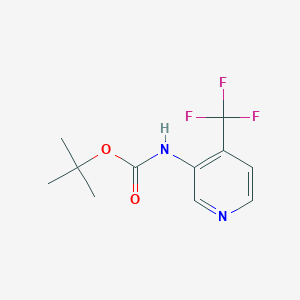
3-(Boc-amino)-4-trifluoromethylpyridine
Übersicht
Beschreibung
“3-(Boc-amino)-4-trifluoromethylpyridine” is a chemical compound that contains a Boc-protected amino group . The Boc group (tert-butyloxycarbonyl) is a commonly used protective group for amines . It plays a pivotal role in the synthesis of multifunctional targets, especially when amino functions are involved .
Synthesis Analysis
The synthesis of Boc-protected amines often involves the conversion of an amino function to tert-butyl carbamate . This process is generally the first option due to the attractive properties of the resulting Boc-derivative . The Boc group can be cleaved by mild acidolysis . The preparation of Boc-amino acids has been improved over time with better reagents and methods .Molecular Structure Analysis
The molecular structure of Boc-protected compounds has been studied using X-ray crystallography . Evidence for strong interaction between their acyl and Boc-substituents with nitrogen was noticed in both molecules .Chemical Reactions Analysis
Boc-protected amines are stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Boc can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis
The molecular formula of “3-(Boc-amino)-1-propanol” is C8H17NO3 . Its molecular weight is 175.23 g/mol . The compound is stable and can accommodate two protective groups .Wissenschaftliche Forschungsanwendungen
- Field : Organic Chemistry
- Application : Boc-amino compounds play a pivotal role in the synthesis of multifunctional targets .
- Method : The Boc-group is introduced to protect an amino function during synthesis . This is done because primary amines can accommodate two such groups .
- Results : The use of Boc-amino compounds facilitates the synthesis of multifunctional targets .
- Field : Green Chemistry
- Application : Boc protection of amines is reported in catalyst and solvent-free media under mild reaction conditions .
- Method : This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
- Results : The products were confirmed by 1 H, 13 C NMR, IR spectroscopy, and in some cases, elemental analysis .
Synthesis of Multifunctional Targets
Protection of Amines
- Field : Organic Chemistry
- Application : Boc-amino compounds are used for dual protection of amino functions . This is particularly useful when there is a need to protect an amino function in a synthetic project .
- Method : The Boc-group is introduced to protect an amino function during synthesis . Primary amines are unique because they can accommodate two such groups .
- Results : The use of Boc-amino compounds facilitates the synthesis of products containing one or two Boc-groups resulting from dual protection of amines and amides .
- Field : Green Chemistry
- Application : A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
- Method : This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
- Results : The products were confirmed by 1 H, 13 C NMR, IR spectroscopy, and in some cases, elemental analysis .
Dual Protection of Amino Functions
Green and Eco-friendly Route for BOC Protection
- Field : Organic Chemistry
- Application : Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
- Method : This review highlights various aspects related to the synthesis, properties and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
- Results : The use of Boc-amino compounds facilitates the synthesis of products containing one or two Boc-groups resulting from dual protection of amines and amides .
- Field : Green Chemistry
- Application : A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
- Method : This protocol is reported in catalyst and solvent-free media under mild reaction conditions .
- Results : The products were confirmed by 1 H, 13 C NMR, IR spectroscopy, and in some cases, elemental analysis .
Facilitated Cleavage due to Mutual Interaction
Almost Quantitative BOC Protection
Safety And Hazards
Zukünftige Richtungen
Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . Nowadays, Boc is ranked as “one of the most commonly used protective groups for amines” . Other NH-compounds including various protected/acylated amines have also been substituted in this way that thereby give rise to bis-protected amino functions . This suggests that Boc-protection will continue to play a significant role in the field of organic synthesis .
Eigenschaften
IUPAC Name |
tert-butyl N-[4-(trifluoromethyl)pyridin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c1-10(2,3)18-9(17)16-8-6-15-5-4-7(8)11(12,13)14/h4-6H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNYTBCUQSYLNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CN=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801141271 | |
| Record name | Carbamic acid, N-[4-(trifluoromethyl)-3-pyridinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801141271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Boc-amino)-4-trifluoromethylpyridine | |
CAS RN |
1392804-92-0 | |
| Record name | Carbamic acid, N-[4-(trifluoromethyl)-3-pyridinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1392804-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[4-(trifluoromethyl)-3-pyridinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801141271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



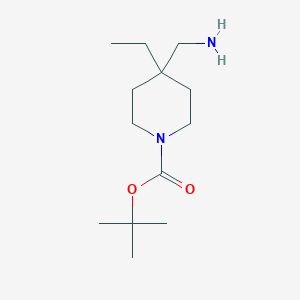
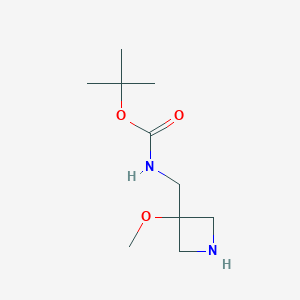
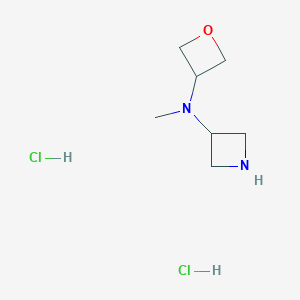
![6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B1404948.png)
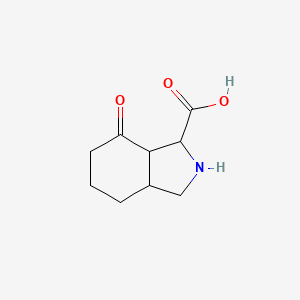
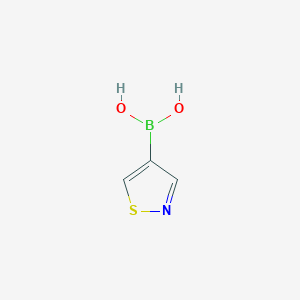
![(2,10-Diacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate](/img/structure/B1404952.png)
![3-[1-(1H-Indol-3-yl)-3-phenylprop-2-enyl]-1H-indole](/img/structure/B1404954.png)
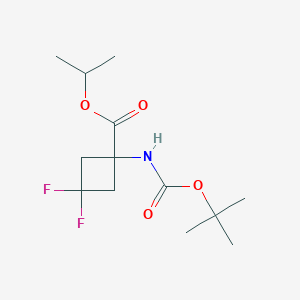
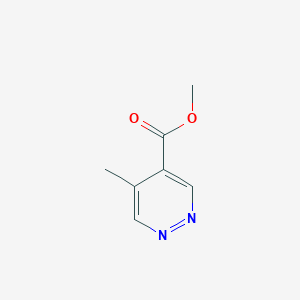
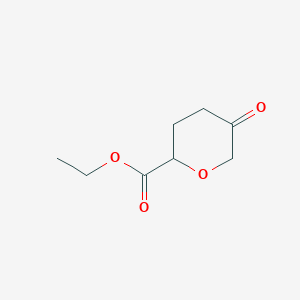
![[(1S)-3,3-difluorocyclopentyl]methanol](/img/structure/B1404964.png)
